molecular formula C14H24F2N2O B2874848 3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine CAS No. 2034601-88-0

3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine

Cat. No.: B2874848
CAS No.: 2034601-88-0
M. Wt: 274.356
InChI Key: SUBLEALMINHVMF-UHFFFAOYSA-N
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Description

3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine is a chemical compound with the molecular formula C13H23F2N2O It is characterized by the presence of two piperidine rings, one of which is substituted with a difluoroethyl group and the other with a methyl group

Scientific Research Applications

3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.

    Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common synthetic route involves the reaction of 1-methylpiperidine with 4-(1,1-difluoroethyl)piperidine in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.

Chemical Reactions Analysis

3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are conducted to elucidate the binding interactions and downstream effects of the compound.

Comparison with Similar Compounds

3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine can be compared with other similar compounds, such as:

    (4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone: This compound has a difluoropiperidinyl group and a piperidinyl group, making it structurally similar but with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Researchers study these differences to understand the structure-activity relationships and optimize the compound for various applications.

Properties

IUPAC Name

[4-(1,1-difluoroethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F2N2O/c1-14(15,16)12-5-8-18(9-6-12)13(19)11-4-3-7-17(2)10-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBLEALMINHVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CCCN(C2)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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